molecular formula C10H12BrFO B2709762 1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol CAS No. 1818412-23-5

1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B2709762
CAS No.: 1818412-23-5
M. Wt: 247.107
InChI Key: HQWRVCMLINQPLE-UHFFFAOYSA-N
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Description

The compound with the chemical formula BrC1=C(C=C(C=C1)CC©(O)C)F is a brominated aromatic compound with a fluorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BrC1=C(C=C(C=C1)CC©(O)C)F typically involves the bromination and fluorination of an aromatic precursor. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of BrC1=C(C=C(C=C1)CC©(O)C)F may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BrC1=C(C=C(C=C1)CC©(O)C)F: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

BrC1=C(C=C(C=C1)CC©(O)C)F: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which BrC1=C(C=C(C=C1)CC©(O)C)F exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine substituents influence the compound’s reactivity and binding affinity to various targets, making it a valuable tool in chemical and biological studies.

Comparison with Similar Compounds

BrC1=C(C=C(C=C1)CC©(O)C)F: can be compared with other similar compounds such as:

    Brominated Aromatic Compounds: These compounds share the bromine substituent but may differ in other functional groups.

    Fluorinated Aromatic Compounds: These compounds have a fluorine substituent and are used in similar applications.

    Substituted Phenols: Compounds with hydroxyl groups on the aromatic ring, which may exhibit different reactivity and applications.

The uniqueness of BrC1=C(C=C(C=C1)CC©(O)C)F

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWRVCMLINQPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818412-23-5
Record name 1-(4-bromo-3-fluorophenyl)-2-methylpropan-2-ol
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